molecular formula C17H15N3O3 B1618356 N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid CAS No. 304661-57-2

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

Cat. No. B1618356
CAS RN: 304661-57-2
M. Wt: 309.32 g/mol
InChI Key: OBTVALCREXQEBN-UHFFFAOYSA-N
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Description

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid (NPDPA) is a synthetic organic compound that is widely used in the scientific research field. It is a pyrazole derivative with a phenyl group attached to the nitrogen atom of the pyrazole ring. NPDPA is a versatile compound that has a wide range of applications in various scientific research fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the mechanism of action of drugs and their effects on the body.

Scientific Research Applications

Fluorescence Properties

The compound, being a derivative of 1,3,5-trisubstituted-1H-pyrazoles, exhibits fluorescence properties . It can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached to acetophenone . This makes it useful in the development of photoluminescent and photorefractive materials .

Metal Ion Detection

The compound can serve as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This makes it a potential tool in analytical chemistry for the detection and quantification of silver ions .

Antioxidant Activity

Pyrazoline derivatives, including this compound, have shown antioxidant potential . They can neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases .

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory activity . For instance, one of the synthesized derivatives exhibited potent anti-inflammatory activity with an IC50 value of 0.03 µmol/ml, compared to the standard ibuprofen, which showed an IC50 value of 0.11 µmol/ml .

Antimicrobial Activity

The compound has shown antimicrobial potential, particularly against P. aeruginosa . This suggests its potential use in the development of new antimicrobial agents .

Antidepressant Activity

Pyrazoline derivatives have been used in certain antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .

Antitumor Activity

Pyrazoline derivatives have shown antitumor activities . This suggests that the compound could potentially be used in cancer treatment .

Textile Industry

Triarylpyrazoline compounds, including this compound, have been used as fluorescent whitening agents in the textile industry . This suggests its potential use in enhancing the appearance of textiles .

properties

IUPAC Name

2-[(2-phenyl-3,4-dihydropyrazol-5-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(13-8-4-5-9-14(13)17(22)23)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVALCREXQEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354421
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

CAS RN

304661-57-2
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 2
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 3
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 4
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 5
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 6
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

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